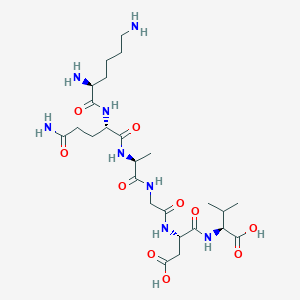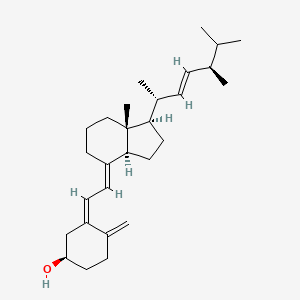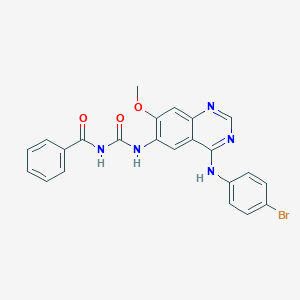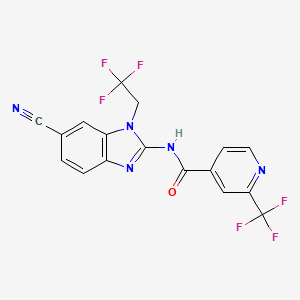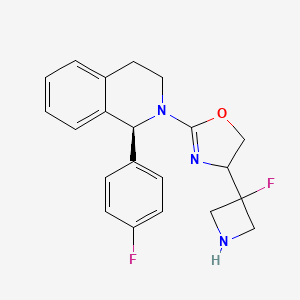
NAD+-13C5 ammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinamide adenine dinucleotide-13C5 ammonium is a labeled form of nicotinamide adenine dinucleotide, where five carbon atoms are replaced with the isotope carbon-13. This compound is used primarily in scientific research as a tracer for studying metabolic pathways and enzyme activities. The ammonium form enhances its solubility and stability, making it suitable for various experimental conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nicotinamide adenine dinucleotide-13C5 ammonium involves the incorporation of carbon-13 into the nicotinamide adenine dinucleotide molecule. This can be achieved through chemical synthesis or biosynthetic methods using carbon-13 labeled precursors. The reaction conditions typically involve controlled temperature and pH to ensure the stability of the labeled compound .
Industrial Production Methods: Industrial production of nicotinamide adenine dinucleotide-13C5 ammonium involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled nicotinamide adenine dinucleotide is then extracted and purified using chromatographic techniques .
化学反応の分析
Types of Reactions: Nicotinamide adenine dinucleotide-13C5 ammonium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a coenzyme in redox reactions and as a substrate for enzymes involved in DNA repair and cellular metabolism .
Common Reagents and Conditions: Common reagents used in reactions involving nicotinamide adenine dinucleotide-13C5 ammonium include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the labeled compound .
Major Products: The major products formed from reactions involving nicotinamide adenine dinucleotide-13C5 ammonium depend on the specific reaction conditions. For example, oxidation reactions may produce nicotinamide adenine dinucleotide-13C5+, while reduction reactions may yield nicotinamide adenine dinucleotide-13C5H .
科学的研究の応用
Nicotinamide adenine dinucleotide-13C5 ammonium is widely used in scientific research due to its role as a coenzyme in numerous metabolic reactions. It is used to study metabolic pathways, enzyme kinetics, and cellular processes such as DNA repair and apoptosis. In medicine, it is used to investigate the mechanisms of diseases like cancer and neurodegenerative disorders. In industry, it is used in the development of pharmaceuticals and as a tracer in metabolic studies .
作用機序
Nicotinamide adenine dinucleotide-13C5 ammonium exerts its effects by participating in redox reactions as a coenzyme. It acts as an electron carrier, transferring electrons between molecules in metabolic pathways. It also serves as a substrate for enzymes like poly (ADP-ribose) polymerases and sirtuins, which are involved in DNA repair and regulation of gene expression. The molecular targets and pathways involved include the electron transport chain, DNA repair mechanisms, and signaling pathways related to cellular metabolism .
類似化合物との比較
Similar Compounds: Similar compounds to nicotinamide adenine dinucleotide-13C5 ammonium include nicotinamide adenine dinucleotide, nicotinamide adenine dinucleotide phosphate, and nicotinamide mononucleotide. These compounds share similar structures and functions but differ in their specific roles and applications .
Uniqueness: Nicotinamide adenine dinucleotide-13C5 ammonium is unique due to its carbon-13 labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research applications where understanding the dynamics of metabolic pathways is crucial .
特性
分子式 |
C21H30N8O14P2 |
|---|---|
分子量 |
685.4 g/mol |
IUPAC名 |
azanium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C21H27N7O14P2.H3N/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);1H3/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1/i5+1,10+1,13+1,15+1,20+1; |
InChIキー |
KOVUZBOZALZZRL-QWWYTGSKSA-N |
異性体SMILES |
C1=CC(=C[N+](=C1)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[NH4+] |
正規SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


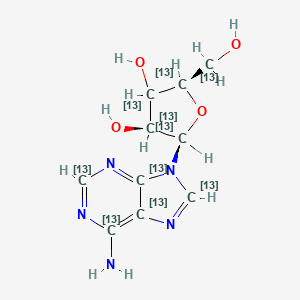
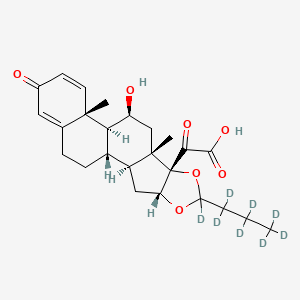
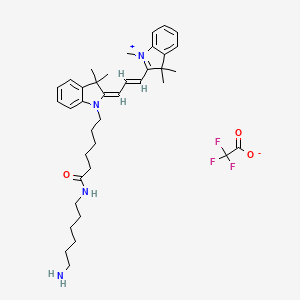
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
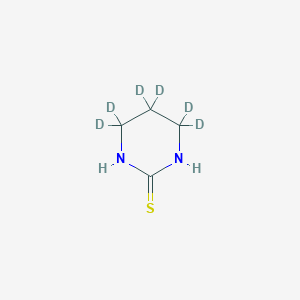
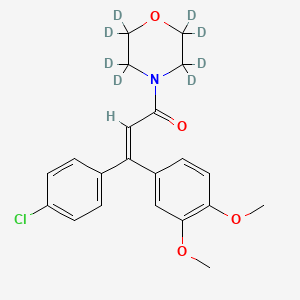
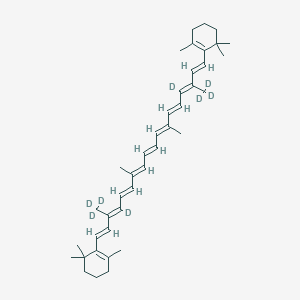

![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
